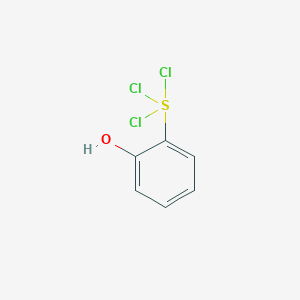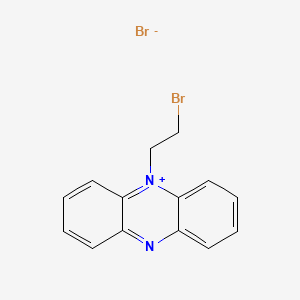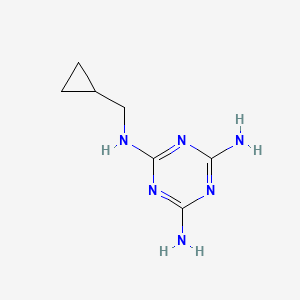
N~2~-(Cyclopropylmethyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(Cyclopropylmethyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound features a cyclopropylmethyl group attached to the nitrogen atom at position 2 of the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Cyclopropylmethyl)-1,3,5-triazine-2,4,6-triamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amine group, forming the desired triazine compound.
Industrial Production Methods
Industrial production of N2-(Cyclopropylmethyl)-1,3,5-triazine-2,4,6-triamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Cyclopropylmethyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the triazine compound.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
N~2~-(Cyclopropylmethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N2-(Cyclopropylmethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N~2~-(Cyclopropylmethyl)-1,3,5-triazine-2,4,6-triamine: Unique due to the presence of the cyclopropylmethyl group.
N~2~-(Methyl)-1,3,5-triazine-2,4,6-triamine: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
N~2~-(Ethyl)-1,3,5-triazine-2,4,6-triamine: Contains an ethyl group instead of a cyclopropylmethyl group.
Uniqueness
The cyclopropylmethyl group in N2-(Cyclopropylmethyl)-1,3,5-triazine-2,4,6-triamine imparts unique steric and electronic properties, making it distinct from other triazine derivatives
Properties
CAS No. |
91829-84-4 |
|---|---|
Molecular Formula |
C7H12N6 |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
2-N-(cyclopropylmethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H12N6/c8-5-11-6(9)13-7(12-5)10-3-4-1-2-4/h4H,1-3H2,(H5,8,9,10,11,12,13) |
InChI Key |
BZDXGBAIFINPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)

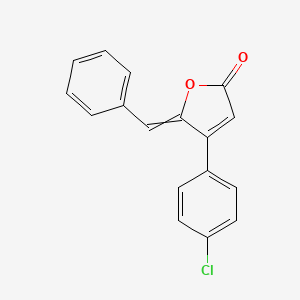
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
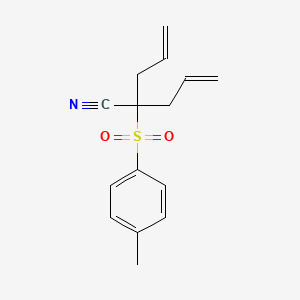
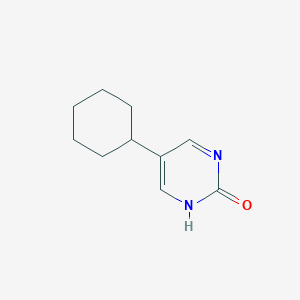
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)

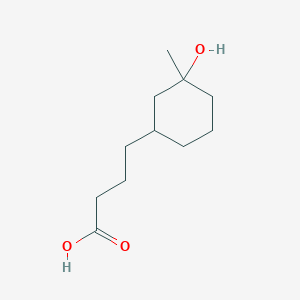

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
